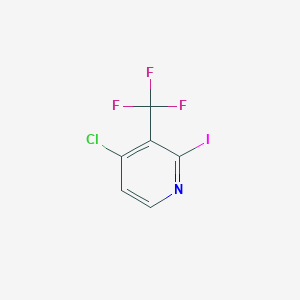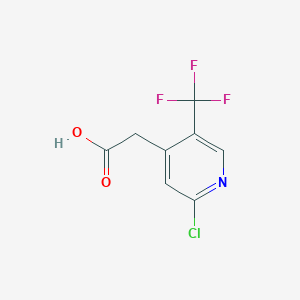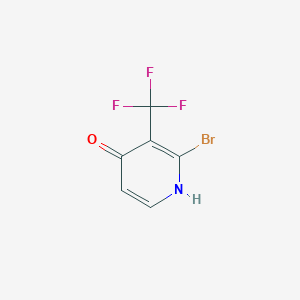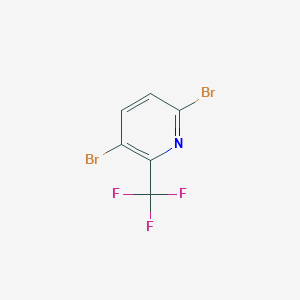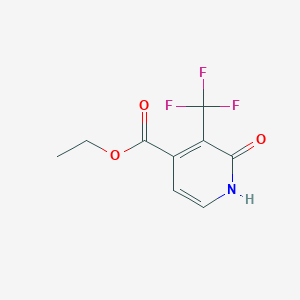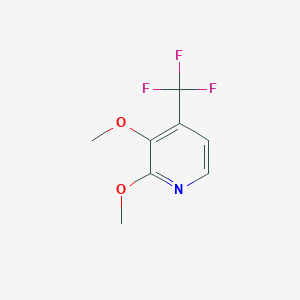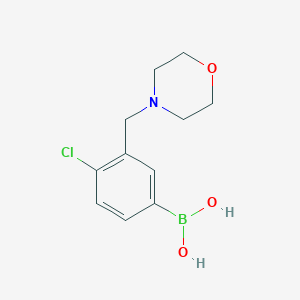
(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid
Übersicht
Beschreibung
“(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid” is an organic boronic acid compound . It has the empirical formula C11H16BNO3 and a molecular weight of 221.06 . This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . The Suzuki–Miyaura (SM) cross-coupling reaction is a commonly used method for the synthesis of boronic acids . This reaction is known for its mild and functional group tolerant reaction conditions, making it a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid” can be represented by the SMILES string OB(O)c1ccc(CN2CCOCC2)cc1 . The InChI representation of the molecule is 1S/C11H16BNO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 .Physical And Chemical Properties Analysis
“(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 221.06 g/mol . The exact mass and monoisotopic mass of the compound are 221.1223235 g/mol .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
“(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid” can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including “(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid”, are increasingly utilised in diverse areas of research. They have been used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilisation in various areas including biological labelling . Boronic acids can be used to label cells, proteins, and other biological molecules for further study .
Protein Manipulation and Modification
Boronic acids have been used for protein manipulation and modification . They can interact with proteins and modify their properties, which can be useful in various research applications .
Separation Technologies
Boronic acids have been used in separation technologies . They can interact with certain molecules and help in their separation from a mixture .
Development of Therapeutics
Boronic acids are also used in the development of therapeutics . They can interact with biological molecules in specific ways, which can be harnessed for the development of new therapeutic agents .
Safety and Hazards
The safety information for “(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid” indicates that it may cause serious eye damage . The compound is classified as Eye Dam. 1, and the precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
The future directions for the study of “(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid” and other boronic acids are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests the potential for the development of new drugs involving boronic acids .
Wirkmechanismus
Target of Action
The primary target of (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the rate of hydrolysis of similar compounds, such as boronic pinacol esters, is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by pH and other factors related to absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid is influenced by environmental factors such as pH . The compound is sensitive to changes in pH, with its reactivity increasing at physiological pH . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.
Eigenschaften
IUPAC Name |
[4-chloro-3-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c13-11-2-1-10(12(15)16)7-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNNBWAXQFVFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







